3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine
Overview
Description
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, receptor binding, and modulation of protein function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Understanding these cellular effects is essential for evaluating the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. This binding can result in enzyme inhibition or activation, changes in receptor conformation, and subsequent downstream effects on cellular signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are critical for understanding how the compound exerts its effects and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies. These temporal effects are essential for designing experiments and evaluating the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy. Understanding the metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential as a therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy. Understanding the transport and distribution mechanisms is essential for evaluating the compound’s potential as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for evaluating the compound’s potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine typically involves the reaction of 3,5-dimethylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted piperidine derivatives .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylpiperidin-1-yl)propan-2-amine: A similar compound with a different substitution pattern on the piperidine ring.
3-(3,5-Dimethylpiperidin-1-yl)butan-1-amine: Another derivative with an extended carbon chain.
Uniqueness
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of both piperidine and propanamine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXDFGJXATZQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424590 | |
Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878657-11-5 | |
Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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